N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, a propylsulfanyl group, and a pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a propylthiol reagent.
Attachment of the Benzyl Group: The benzyl group can be attached through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Incorporation of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-2-ylmethyl halide.
Final Assembly: The final compound is obtained by coupling the intermediate products under appropriate conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, benzyl chloride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-5-CHLORO-N-[(THIOPHEN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- N-BENZYL-5-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- N-BENZYL-5-CHLORO-N-[(PHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H20ClN3O2S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-11-27-20-22-12-17(21)18(23-20)19(25)24(14-16-9-6-10-26-16)13-15-7-4-3-5-8-15/h3-10,12H,2,11,13-14H2,1H3 |
InChI Key |
BBQOTBIPNMAIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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